tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate
Overview
Description
“tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate” is a chemical compound with the empirical formula C10H17F2NO4 . It has a molecular weight of 253.24 and is used in research and development . The molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate” can be represented by the SMILES stringO.CC(C)(C)OC(=O)N1CCC(=O)C(F)(F)C1
. The InChI representation is 1S/C10H15F2NO3.H2O/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13;/h4-6H2,1-3H3;1H2
. Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 102-107 °C . It has a molecular weight of 235.23 g/mol . The compound has a topological polar surface area of 46.6 Ų and a complexity of 310 .Scientific Research Applications
Synthesis of Substituted Piperidine Derivatives
Research has shown that tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate and its derivatives are valuable in the stereoselective synthesis of various piperidine derivatives. For instance, Boev and Moskalenko (2015) demonstrated the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives, utilizing tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate as a key intermediate (Boev et al., 2015). Similarly, Moskalenko and Boev (2014) reported the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, another group of piperidine derivatives, through reactions involving this compound (Moskalenko & Boev, 2014).
Role in Organic Synthesis
In the context of organic synthesis, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate serves as a crucial intermediate. Xin-zhi Chen (2011) outlined an efficient synthesis process for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, highlighting the importance of this compound in the synthesis of protein tyrosine kinase Jak3 inhibitor (Chen Xin-zhi, 2011).
Structural and X-ray Studies
This compound has also been a subject of structural studies. Didierjean et al. (2004) conducted X-ray studies to understand the molecular structure and characteristics of related compounds, providing insights into their molecular packing and hydrogen bonding properties (Didierjean et al., 2004).
Safety And Hazards
The safety information suggests that if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . The compound is classified as a combustible solid .
Future Directions
The compound is used for research and development . Molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold, enriched by the presence of diverse combinations of exit vectors as sites for functionalization . This suggests potential applications in the drug discovery process .
properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3.H2O/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13;/h4-6H2,1-3H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEESRSKOIOREKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)(F)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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